Furanspirostanes et dérivés
Furospirostanes and their derivatives represent a unique class of steroidal compounds characterized by the presence of a furospirostane skeleton. These molecules exhibit a diverse range of structural variations, including different substituents on ring A, B, C, and D, as well as modifications at various positions. Furospirostanes have garnered significant interest in the pharmaceutical industry due to their potential therapeutic applications, particularly in oncology. Their ability to modulate receptor activity through specific interactions with nuclear receptors makes them promising candidates for developing novel anti-cancer agents. Additionally, these compounds show promise in other areas such as inflammation and immunomodulation. The chemical structure of furospirostanes allows for extensive synthetic modification, enabling the creation of a wide array of derivatives that can be tailored to specific biological targets. Current research focuses on optimizing their pharmacological properties through structural modifications, aiming to enhance efficacy while minimizing side effects.

Structure | Nom chimique | CAS | Le MF |
---|---|---|---|
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Furostan-1,3,26-triol,22,25-epoxy-, (1b,3a,5a,22b,25R)- (9CI) | 125456-51-1 | C27H44O5 |
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Furost-5-ene-3,26,27-triol,22,25-epoxy-, (3b,22b)- (9CI) | 128529-92-0 | C27H42O5 |
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N/A | 858950-38-6 | C30H44O8 |
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26-acetoxy-22-epihippuristanol | 1338583-18-8 | C30H48O7 |
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27-acetoxy-22-epihippuristanol | 1338583-17-7 | C30H48O7 |
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(11beta)-11-O-acetyl-22-epihippuristanol | 1226777-66-7 | C30H48O6 |
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Funchaligenin | 40737-98-2 | C27H44O5 |
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hippuristanol | 80442-78-0 | C28H46O5 |
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3-acetyl-2-desacetylhippurin-1 | 364344-15-0 | C30H48O7 |
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N/A | 364344-14-9 | C30H48O7 |
Littérature connexe
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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